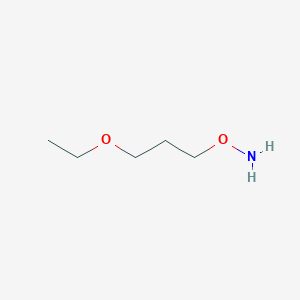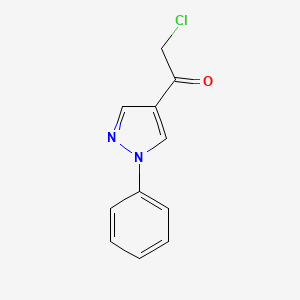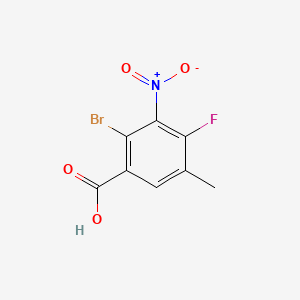![molecular formula C8H15NO B13621707 (6-Oxaspiro[3.4]octan-5-YL)methanamine](/img/structure/B13621707.png)
(6-Oxaspiro[3.4]octan-5-YL)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{6-oxaspiro[34]octan-5-yl}methanamine is a chemical compound with a unique spirocyclic structure This compound is characterized by a spiro linkage, where two rings are connected through a single atom, in this case, an oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {6-oxaspiro[3.4]octan-5-yl}methanamine typically involves the formation of the spirocyclic structure followed by the introduction of the methanamine group. One common method includes the cyclization of a suitable precursor under acidic or basic conditions to form the spirocyclic core. Subsequent functionalization with a methanamine group can be achieved through reductive amination or other amination techniques.
Industrial Production Methods
Industrial production of {6-oxaspiro[3.4]octan-5-yl}methanamine may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
{6-oxaspiro[3.4]octan-5-yl}methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the spirocyclic core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce alkyl or acyl groups.
Scientific Research Applications
{6-oxaspiro[3.4]octan-5-yl}methanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of {6-oxaspiro[3.4]octan-5-yl}methanamine involves its interaction with specific molecular targets. The methanamine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing various biochemical pathways. The spirocyclic structure may also contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- {5-oxaspiro[3.4]octan-6-yl}methanamine hydrochloride
- {6-oxaspiro[3.4]octan-2-yl}methanamine
- {6-oxaspiro[3.4]octan-7-yl}methanamine hydrochloride
Uniqueness
{6-oxaspiro[3.4]octan-5-yl}methanamine is unique due to its specific spirocyclic structure and the position of the methanamine group. This configuration can result in distinct chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C8H15NO |
|---|---|
Molecular Weight |
141.21 g/mol |
IUPAC Name |
6-oxaspiro[3.4]octan-5-ylmethanamine |
InChI |
InChI=1S/C8H15NO/c9-6-7-8(2-1-3-8)4-5-10-7/h7H,1-6,9H2 |
InChI Key |
IDTLGNUDMDJRHU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C1)CCOC2CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


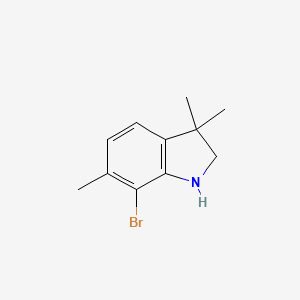
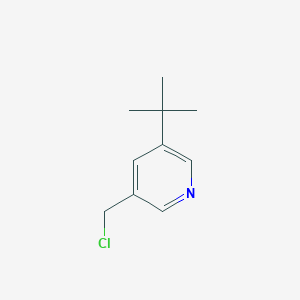
![3-[3-(Methylsulfanyl)phenyl]propanoic acid](/img/structure/B13621630.png)
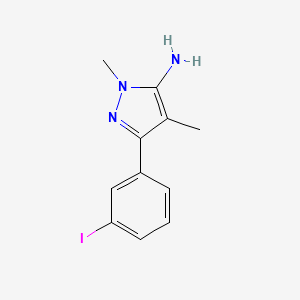
![1-chloroethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}propanoate](/img/structure/B13621641.png)
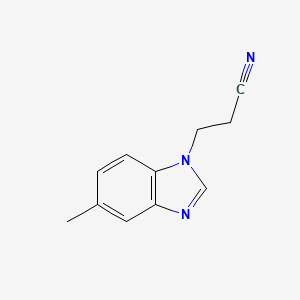
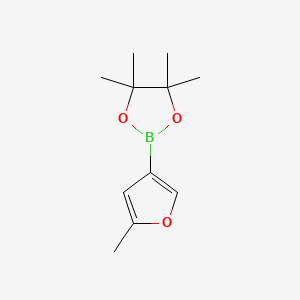
![2-(Imidazo[1,2-a]pyridin-2-yl)cyclopropane-1-carboxylic acid](/img/structure/B13621666.png)
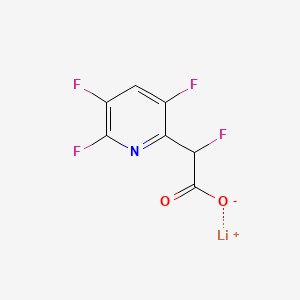
![2-[2-Fluoro-3-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13621684.png)
